

# Technical Guide: Crystal Structure Analysis of N-Aryl Methyl Anthranilate Derivatives

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Methyl 2-(p-tolylamino)benzoate

Cat. No.: B12930953

[Get Quote](#)

## Introduction & Structural Context

N-aryl methyl anthranilates are ester derivatives of N-aryl anthranilic acids (fenamic acids). While the parent acids are potent COX inhibitors, the methyl esters often serve as prodrugs or model systems to study the intramolecular hydrogen bond (IMHB) without the interference of strong intermolecular carboxylic acid dimerization.

The core structural interest lies in the competition between:

- Conformational Locking: The N-H...O=C interaction which planarizes the anthranilate core.
- Steric Twist: The N-aryl ring (Ring B) twisting out of plane relative to the anthranilate ring (Ring A) to relieve steric strain, particularly when ortho-substituents are present.

## Core Structural Scaffold

- Ring A: Anthranilate moiety (planar).
- Ring B: N-aryl substituent (variable torsion).
- Interaction: S(6) graph set motif (Intramolecular N-H...O).

## Experimental Workflow

The following workflow ensures high-fidelity structural data, minimizing disorder and thermal motion artifacts.

## Synthesis & Purification

- Protocol: Esterification of N-phenylanthranilic acid using Methanol/H<sub>2</sub>SO<sub>4</sub> (catalytic) under reflux for 6-8 hours.
- Purification: Neutralize with NaHCO<sub>3</sub>, extract into Ethyl Acetate, and pass through a short silica plug to remove unreacted acid. High purity (>99%) is required for defect-free crystals.

## Crystallization Protocol

For this lipophilic class, Slow Evaporation yields the most consistent X-ray quality prisms.

Step-by-Step Method:

- Solvent Selection: Dissolve 20 mg of the derivative in 2 mL of a semi-polar solvent.
  - Preferred: Ethanol or Acetone (Good solubility, moderate evaporation rate).
  - Alternative: Methanol/Dichloromethane (1:1) for highly insoluble derivatives.
- Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial. Dust particles induce rapid, polycrystalline precipitation (twinning).
- Vapor Diffusion (Optional): If evaporation fails, place the vial (uncapped) inside a larger jar containing Hexane (antisolvent). Cap the large jar.
- Growth: Allow to stand at 20°C in a vibration-free zone. Crystals typically appear in 48-72 hours.

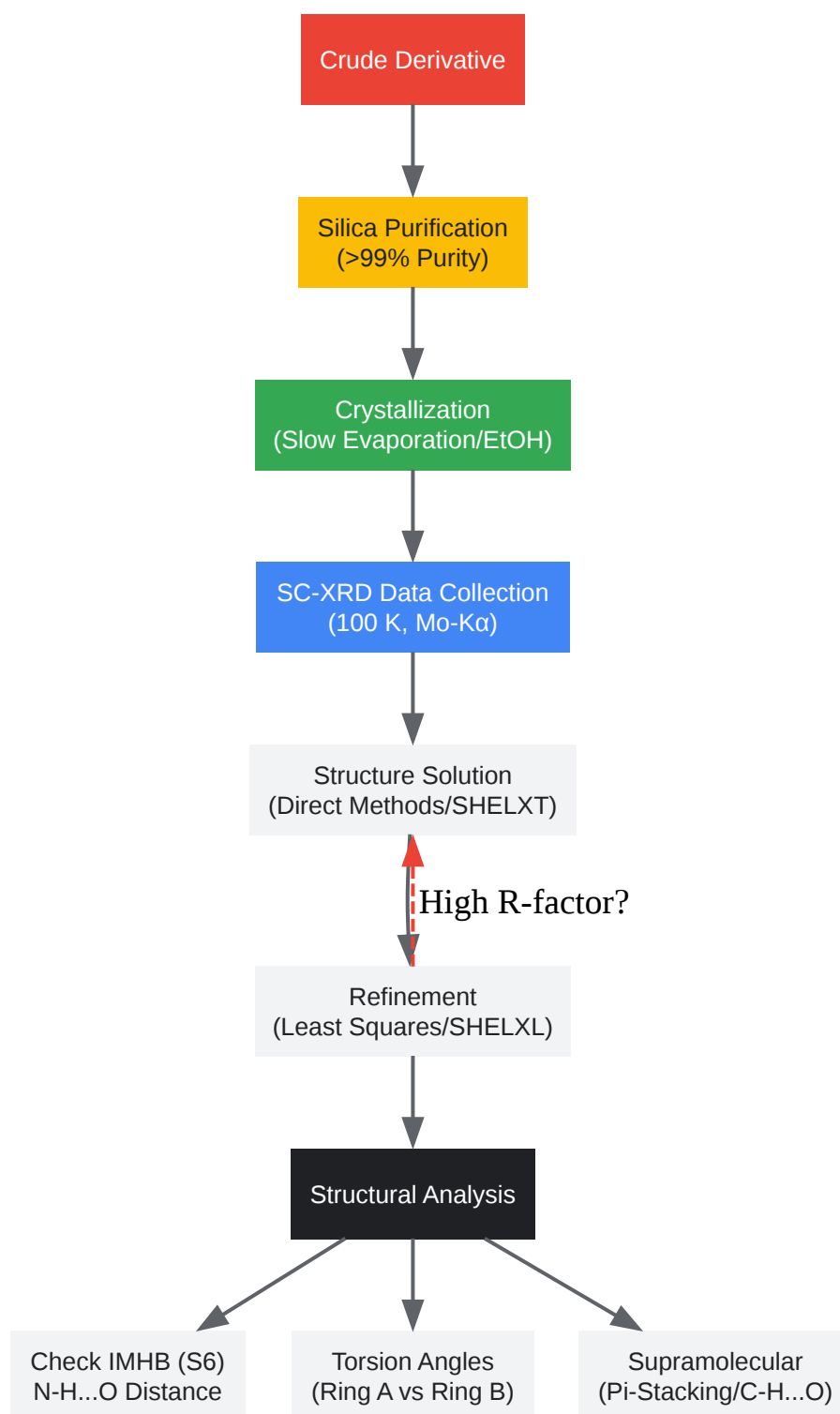
## Data Collection Strategy

- Temperature: Collect data at 100 K (using a cryostream).

- Reasoning: Methyl groups in the ester and N-aryl ring often exhibit high thermal motion or rotational disorder at room temperature (298 K). Cooling freezes these rotations, improving resolution.
- Source: Mo-K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) is standard. For purely organic light-atom structures, Cu-K $\alpha$  is acceptable and provides higher intensity for small crystals, though absorption correction becomes more critical.

## Visualization: Analytical Logic

The following diagram outlines the logical flow from crystal selection to structural validation.



[Click to download full resolution via product page](#)

Caption: Analytical workflow for N-aryl methyl anthranilate crystallography, emphasizing the transition from purification to specific structural checks.

# Structural Analysis & Data Interpretation[1][2][3][4][5][6][7][8]

## The Intramolecular Lock (S(6) Motif)

The defining feature of this class is the intramolecular hydrogen bond between the amine nitrogen (N-H) and the carbonyl oxygen (C=O) of the ester.

- Metric: Measure the N...O distance.
- Typical Range: 2.60 – 2.75 Å.
- Significance: This interaction forms a pseudo-six-membered ring (S(6) graph set). It locks the ester group coplanar with the anthranilate ring, preventing free rotation of the methoxycarbonyl group. This is a "self-validating" feature; if this bond is absent or long (>3.0 Å), the structure is likely a high-energy conformer or the assignment is incorrect.

## Conformational Twist (The "Fenamate Twist")

While the anthranilate core is planar, the N-aryl ring is rarely coplanar due to steric repulsion between the H-atoms (or substituents) at the ortho positions of both rings.

- Torsion Angle (C-N-C-C): Typically ranges from 40° to 70°.
- Effect: This twist disrupts extended pi-conjugation between the two aromatic systems, affecting the compound's UV-Vis absorption and fluorescence properties.

## Supramolecular Packing

Unlike the parent acids (which form strong O-H...O dimers), the methyl esters lack strong hydrogen bond donors (the NH is locked intramolecularly).

- Dominant Forces:
  - C-H...O: Weak interactions between aromatic protons and the carbonyl oxygen of neighboring molecules.

- Pi-Pi Stacking: Often observed between the antiparallel anthranilate rings of adjacent molecules (Centroid-Centroid distance  $\sim 3.6 - 3.9 \text{ \AA}$ ).
- Dispersion: Van der Waals packing of the hydrophobic methyl/aryl groups.

## Quantitative Data Summary (Template)

Use the following table structure to report your crystallographic findings.

Parameter	Description	Typical Value (N-Aryl Methyl Anthranilate)
Crystal System	Lattice symmetry	Monoclinic or Triclinic
Space Group	Symmetry operations	P2 <sub>1</sub> /c or P-1
Z	Molecules per unit cell	4 (usually)
d(N-H...O)	Intramolecular H-bond	2.62 – 2.68 Å
∠(N-H...O)	H-bond Angle	130° – 145°
Dihedral Angle	Ring A vs Ring B twist	45° – 65°

## References

- Fenamic Acid Derivatives:Fenamic acid. Wikipedia. Available at: [\[Link\]](#)
- Intramolecular Hydrogen Bonding: Caron, G., et al. Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. University of Torino.[1] Available at: [\[Link\]](#)
- Crystallization Methods:How To: Grow X-Ray Quality Crystals. University of Rochester, Dept. of Chemistry. Available at: [\[Link\]](#)
- Small Molecule Crystallography:Small molecule crystallography. Excillum. Available at: [\[Link\]](#)
- Structural Properties of Fenamates:The Chemistry and Bioactivity of Mefenamic Acid Derivatives. NIH/PubMed. Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [iris.unito.it](http://iris.unito.it) [[iris.unito.it](http://iris.unito.it)]
- To cite this document: BenchChem. [Technical Guide: Crystal Structure Analysis of N-Aryl Methyl Anthranilate Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12930953/docs#technical-guide-crystal-structure-analysis-of-n-aryl-methyl-anthranilate-derivatives>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check